![molecular formula C8H6F2N2O2 B15247854 4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)
4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound known for its unique structure and properties It features a benzimidazole core substituted with a difluoromethoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. The steps involve:
- Reacting 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate.
- Reacting sodium acetamidophenate with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene.
- Catalyzing the reduction of 4-(difluoromethoxy)nitrobenzene to 4-(difluoromethoxy)aniline using ferric oxide and activated carbon, with water and hydrazine as reducing agents .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine and ferric oxide are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole compounds depending on the reagents used
Applications De Recherche Scientifique
4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Difluoromethylquinazolinone: Similar in structure but with a quinazolinone core.
4-Fluoromethylquinazolinone: Another related compound with a fluoromethyl group.
2-Mercapto-5-difluoromethoxy-1H-benzimidazole: Shares the benzimidazole core with a mercapto group
Uniqueness
4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C8H6F2N2O2 |
|---|---|
Poids moléculaire |
200.14 g/mol |
Nom IUPAC |
4-(difluoromethoxy)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H6F2N2O2/c9-7(10)14-5-3-1-2-4-6(5)12-8(13)11-4/h1-3,7H,(H2,11,12,13) |
Clé InChI |
FUTRNONENURWFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OC(F)F)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


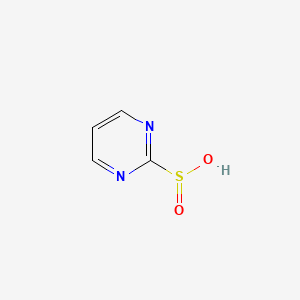
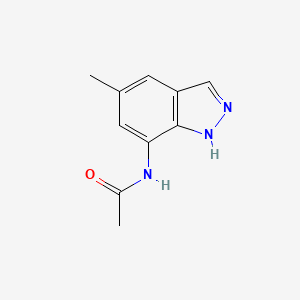

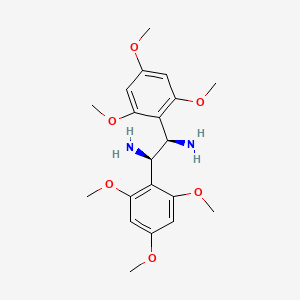
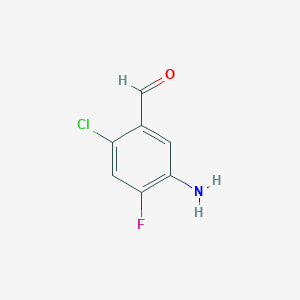
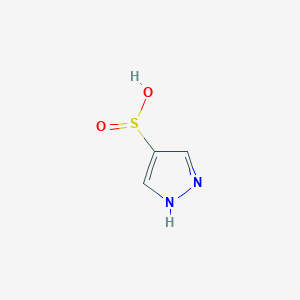
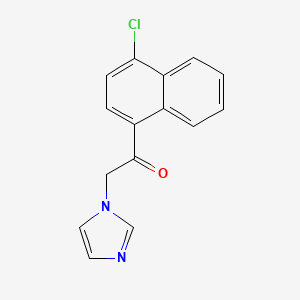
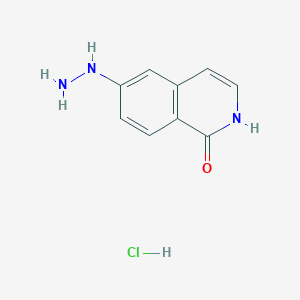
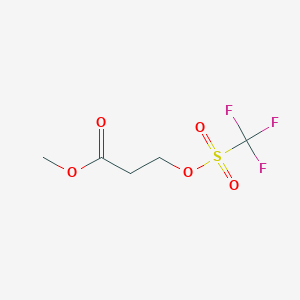
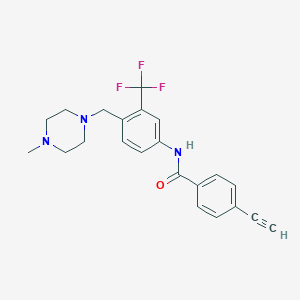

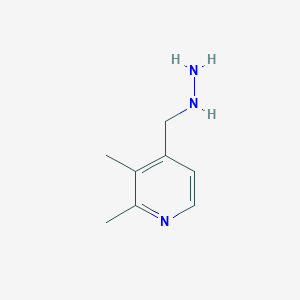
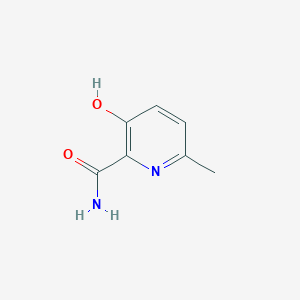
![tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15247881.png)
